3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a carbamoyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- 2-Hydroxy-2-methylpropiophenone
Comparison
Compared to similar compounds, 3-[(3,3-Diphenylpropyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid stands out due to its unique bicyclic structure and the presence of both carbamoyl and carboxylic acid functional groups
Properties
IUPAC Name |
3-(3,3-diphenylpropylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-17(2)23-21-13-14-22(23)25(27(30)31)24(21)26(29)28-16-15-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20-22,24-25H,13-16H2,1-2H3,(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJHVSUPQKWXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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